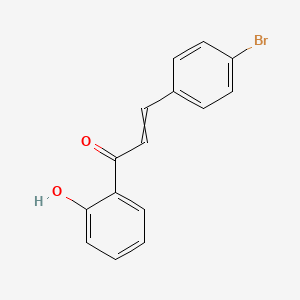![molecular formula C16H16Cl2N4O4 B13812509 Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- CAS No. 58104-46-4](/img/structure/B13812509.png)
Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has been primarily used as a colorant dye in textiles and fabrics . This compound is of interest due to its potential environmental persistence and its applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- typically involves the azo coupling reaction between 3-chloro-4-aminophenol and 2-chloro-4-nitroaniline . The reaction conditions often include acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as diazotization, coupling, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems and its environmental impact.
Medicine: Explored for its potential use in diagnostic assays and as a staining agent.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its interactions with cellular components, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Disperse Orange 30
- Disperse Blue 79
- Disperse Red 17
- Disperse Yellow 3
Uniqueness
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Compared to similar compounds, it may exhibit different environmental persistence and bioaccumulation potential .
Propiedades
Número CAS |
58104-46-4 |
|---|---|
Fórmula molecular |
C16H16Cl2N4O4 |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-13-9-11(21(5-7-23)6-8-24)1-3-15(13)19-20-16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10,23-24H,5-8H2 |
Clave InChI |
BUXMFCOMCSLYMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


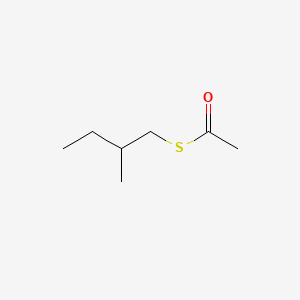
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

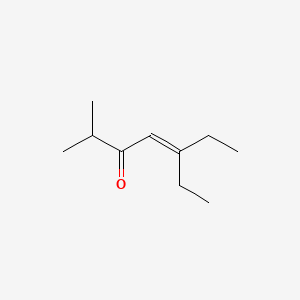
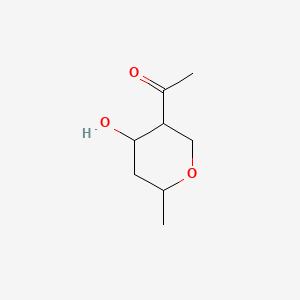
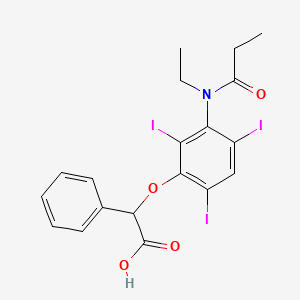
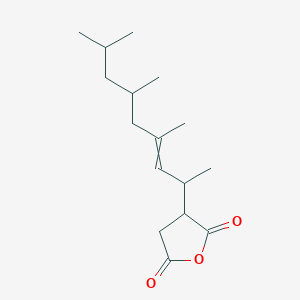
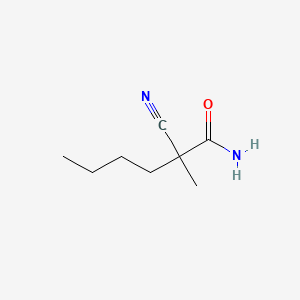
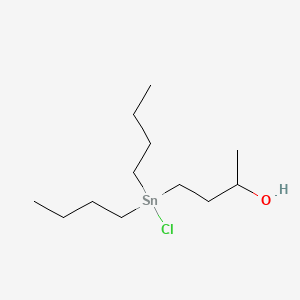
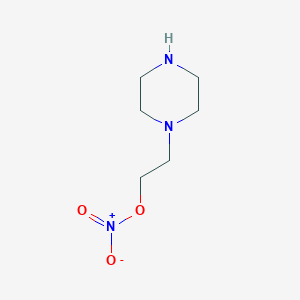

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
